molecular formula C4H7NO B014082 1-Acetylaziridine CAS No. 460-07-1

1-Acetylaziridine

Cat. No. B014082
CAS RN: 460-07-1
M. Wt: 85.1 g/mol
InChI Key: OTIXUSNHAKOJBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of aziridine derivatives often involves strategies that ensure the formation of the three-membered ring with a nitrogen atom. For example, the synthesis of related compounds like N-acetylslaframine demonstrates the application of stereoselective lithiation and substitution reactions to introduce the bicyclic skeleton, indicative of the complex strategies employed in synthesizing aziridine derivatives (Hoppe et al., 2007).

Molecular Structure Analysis

The molecular structure of aziridines, including 1-acetylaziridine, is defined by the presence of a three-membered ring. This structure induces strain due to the angle deviation from sp3 hybridized orbitals, influencing its reactivity. Detailed structural analyses, such as the study on 5-acetyl-2'-deoxyuridine, provide insight into how substituents affect the overall geometry and electronic environment of aziridine derivatives (Barr et al., 1980).

Chemical Reactions and Properties

Aziridines are known for their reactivity, particularly in ring-opening reactions, which can be influenced by various factors including the presence of substituents. The regioselectivity of ring-opening reactions of optically active N-acetyl-2-methoxycarbonylaziridine, for instance, highlights the nuanced behavior of these compounds under different conditions (Bucciarelli et al., 1995).

Scientific Research Applications

  • Neurodegenerative Disorders and Insecticides : Acetylcholinesterase inhibitors, including compounds related to 1-Acetylaziridine, are used in the treatment of neurodegenerative disorders such as Alzheimer's disease. They are also used in insecticides. Specifically, reversible inhibitors are effective in Alzheimer's disease treatment, while organophosphorus compounds exhibit toxicity (Čolović et al., 2013).

  • Immune Response Modulation : These compounds may also modulate the immune response. For instance, inhibitors of acetylcholinesterase, which could be structurally related to 1-Acetylaziridine, have been studied for their potential to influence immunity, particularly in the context of Alzheimer's disease treatment (Pohanka, 2014).

  • Psychiatric Disorders : N-acetylcysteine, a compound related to 1-Acetylaziridine, has shown promising results in treating various psychiatric disorders like addiction, schizophrenia, and bipolar disorder. This indicates potential therapeutic applications beyond its known antioxidant effects (Dean et al., 2011).

  • Cellular Physiology and Stress Response in Prokaryotes : Acetylation of biomolecules, which involves the addition of acetyl groups similar to those in 1-Acetylaziridine, plays a crucial role in controlling cellular physiology and metabolic stress in prokaryotes. This impacts processes like chromatin maintenance, transcriptional regulation, and cell structure (Hentchel & Escalante‐Semerena, 2015).

  • Metal Ion Complexation : Poly[1-(2-aminoethyl)aziridine]oxine, a compound related to 1-Acetylaziridine, has shown strong complexing abilities for metal ions due to the presence of a strong complexing ligand (8-hydroxy quinoline) attached to the polyaziridine side chain. This indicates potential applications in areas requiring metal ion complexation (Geckeler et al., 1996).

  • Oncology and Inflammatory Diseases : Targeting bromodomains, particularly BET proteins, which are influenced by acetylation mechanisms akin to those involving 1-Acetylaziridine, has shown potential in treating conditions like cancer, inflammation, and viral infections (Filippakopoulos & Knapp, 2014).

Future Directions

Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches are highlighted, while comparing these new strategies with more classical approaches . This critical analysis is designed to help identify current gaps in the field and is showcasing new and exciting opportunities to move the chemistry of aziridines forward in the future .

properties

IUPAC Name

1-(aziridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(6)5-2-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIXUSNHAKOJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060035
Record name Aziridine, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylaziridine

CAS RN

460-07-1
Record name Acetylethylenimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-07-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylethyleneimine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(1-aziridinyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aziridine, 1-acetyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetylaziridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.639
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Record name ACETYLETHYLENIMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
GV Shustov, GK Kadorkina, SV Varlamov… - Journal of the …, 1992 - ACS Publications
Chiroptical properties in the intrinsically dissymmetric amide chromophore of A-acylaziridines are investigated experimentally and byab initio molecular orbital calculations. …
Number of citations: 68 0-pubs-acs-org.brum.beds.ac.uk
FAL Anet, JM Osyany - Journal of the American Chemical Society, 1967 - ACS Publications
… 1-Acetylaziridine. In vinyl chloride solution at ca. —60, the chemical shifts of the methylene and methyl … 1-Acetylaziridine (XII). The lack of splitting of the ring proton band of XII, even …
Number of citations: 143 0-pubs-acs-org.brum.beds.ac.uk
P Rademacher, G Irsch, W Sicking… - Journal of Molecular …, 1989 - Elsevier
… 1 -Nitrosoaziridine and 1 -acetylaziridine The electronic structures of l-nitrosoaziridine (5) and of 1-acetylaziridine (6 ) are rather similar to that one of the vinyl derivative (4 1. In the low-…
KE Geckeler, R Zhou, A Fink… - Journal of applied …, 1996 - Wiley Online Library
… Poly( 1 -acetylaziridine) (PAAZ) did not complex with metal ions under the conditions applied, except with Fe(II1) and Cr(III), although it has the same backbone as that of poly [ 1 - (2-…
S Nishimoto, T Izukawa, T Kagiya - Journal of the Chemical Society …, 1984 - pubs.rsc.org
… data for 1-acetylaziridine described above, a trend is evident that the abilities of alcohols to form the groundstate complex with (1) and to enhance the nn* blue shift of 1-acetylaziridine …
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
WK Butterfield, AH Dardiri - Avian diseases, 1969 - JSTOR
… Chicken-embryo-adapted duck plague virus was inactiva 3 hours with 0.05% 1-acetylaziridine (AEI), and in 1/2 hour 0.4% beta-propiolactone (BPL). Several preparations of chicken…
Number of citations: 26 0-www-jstor-org.brum.beds.ac.uk
K Fukui - 1969 - osti.gov
… or 1-acetyl-2-methylaziridine and ethylene or propene, $ alpha $, electron, and; GAMMA RADIATION/effects on polymerization of carbon monoxide and 1-acetylaziridine or 1-acetyl-2-…
Number of citations: 0 www.osti.gov
WJ Rabourn, WL Howard - The Journal of Organic Chemistry, 1962 - ACS Publications
… -l-ethanol has been isolated in 14% yield from the lithium aluminum hydride reduction of 1-acetylaziridine.8 … Redv/tion of 1-acetylaziridine. 1-Acetylaziridine (43 g., 0.5 mole) was …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
PJ Chaudhari, SB Bari, SJ Surana, AA Shirkhedkar… - ACS …, 2022 - ACS Publications
… The formation of methyl-1-acetylaziridine-2-carboxylate was confirmed by the 1 H NMR … Hydrazone derivatives of isatin (Vx and Vy) and methyl 1-acetylaziridine-2-carboxylate (V) are …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
P Rademacher, EU Würthwein - Journal of Molecular Structure …, 1986 - Elsevier
Internal rotation and nitrogen inversion in 1-formylaziridine (1) have been investigated by quantum mechanical (ab initio and MNDO) calculations, especially with respect to the variation …

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